Sourcing regioisomeric impurities can derail lead optimization. This 3,5-dibenzyloxyphenylpiperazine is a privileged scaffold for CNS and intracellular target programs. Its latent hydroxyl moieties enable clean deprotection via hydrogenolysis, eliminating handling challenges with polar dihydroxy intermediates. Benefit from a defined free base melting point (97-98°C) for low-cost identity verification and a high-calculated LogP (3.53) for enhanced membrane permeability in initial SAR libraries.
Molecular FormulaC24H26N2O2
Molecular Weight374.5 g/mol
CAS No.65709-43-5
Cat. No.B1369482
⚠ Attention: For research use only. Not for human or veterinary use.
2-(3,5-Dibenzyloxyphenyl)piperazine (CAS: 65709-43-5, MF: C24H26N2O2, MW: 374.48 g/mol) is a 2-arylpiperazine derivative characterized by two benzyloxy protecting groups at the 3- and 5-positions of the pendant phenyl ring [1]. This substitution pattern confers a predicted ACD/LogP of 3.53 , indicative of substantial lipophilicity, and a reported melting point of 97-98 °C for the free base [2]. The compound is primarily utilized as a versatile synthetic intermediate, wherein the benzyloxy groups serve as latent hydroxyl moieties that can be revealed via catalytic hydrogenolysis, enabling downstream functionalization for pharmaceutical and agrochemical lead optimization programs .
Latent dihydroxy scaffold via benzyloxy protecting groups
Enables late-stage hydrogenolysis to free phenols
Privileged 2-arylpiperazine core for lead optimization
Supports CNS and intracellular target programs
Defined thermal signature for QC identity verification
Free base and salt forms provide reliable analytical handles
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 20394538, 2-[3,5-Bis(benzyloxy)phenyl]piperazine. View Source
[2] U.S. Patent US4166180A. 2-Arylpiperazine derivatives and the preparation thereof. Filed May 12, 1977, and issued August 28, 1979. View Source
Procurement Rationale for 2-(3,5-Dibenzyloxyphenyl)piperazine
The 2-arylpiperazine scaffold is widely recognized as a privileged structure in medicinal chemistry, yet the specific substitution pattern on the pendant phenyl ring dictates critical physicochemical and biological properties. Substituting 2-(3,5-dibenzyloxyphenyl)piperazine with a generic or structurally similar analog—such as a regioisomeric dibenzyloxy derivative or an unprotected hydroxyl analog—introduces quantifiable differences in melting point, lipophilicity, and synthetic trajectory that can derail downstream development. For instance, the 3,5-dibenzyloxy substitution pattern yields a distinct melting point of 97-98 °C [1], while the 3,4-dibenzyloxy regioisomer melts at 83-84.5 °C [1], a difference that directly impacts solid-state characterization and formulation. Furthermore, the lipophilic benzyloxy groups, which contribute to a calculated LogP of 3.53 , cannot be substituted with more polar methoxy (LogP ~1.6 [2]) or hydroxyl groups without fundamentally altering the compound's partitioning behavior and subsequent biological or synthetic utility. The evidence presented below quantifies these differential dimensions, demonstrating why this specific compound must be sourced and validated as a discrete entity for rigorous research.
This Compound
3,5-dibenzyloxy substitution pattern
Melting point 97–98 °C; LogP ~3.53; synthetic handle via hydrogenolysis
Potential Substitute
Regioisomeric analogs (e.g., 3,4-dibenzyloxy) or dimethoxy analog
Melting point shifts up to 14 °C; LogP drops to ~1.6; no orthogonal deprotection route
Key risk: Regioisomer mismatch may compromise QC identity checks; lipophilicity difference alters partitioning and membrane behavior; methoxy analog cannot be converted to free phenol.
[1] U.S. Patent US4166180A. 2-Arylpiperazine derivatives and the preparation thereof. Filed May 12, 1977, and issued August 28, 1979. View Source
2-(3,5-Dibenzyloxyphenyl)piperazine vs. Closest Analogs
Melting Point for Regioisomer QC
The free base of 2-(3,5-dibenzyloxyphenyl)piperazine exhibits a melting point of 97-98 °C, whereas its regioisomer, 2-(3,4-dibenzyloxyphenyl)piperazine, melts at 83-84.5 °C [1]. This 14 °C difference provides a robust, analytically accessible metric for confirming identity and purity, distinguishing it from closely related compounds that might otherwise be mistaken.
Melting Point (Free Base)Head-to-head
Target: 97–98 °C Regioisomer: 83–84.5 °C Δ ~14 °C
Regioisomeric identity confirmation via thermal analysis
Patent-reported values; verify with in-house measurements
This quantifiable difference is critical for quality control and identity verification during procurement, ensuring the correct regioisomer is received and utilized.
[1] U.S. Patent US4166180A. 2-Arylpiperazine derivatives and the preparation thereof. Filed May 12, 1977, and issued August 28, 1979. View Source
Dihydrochloride Salt Melting Point as Purity Marker
The dihydrochloride salt of 2-(3,5-dibenzyloxyphenyl)piperazine melts with decomposition at 232-234 °C. This contrasts with the dihydrochloride salt of its regioisomer, 2-(2,4-dibenzyloxyphenyl)piperazine, which melts at 237-240 °C, and that of 2-(3,4-dibenzyloxyphenyl)piperazine, which melts over a broader range of 224-246 °C [1]. The narrow, well-defined melting range of the 3,5-isomer's salt facilitates more precise analytical characterization.
Dihydrochloride Salt MPHead-to-head
Target: 232–234 °C (dec) 2,4-isomer: 237–240 °C 3,4-isomer: 224–246 °C
Sharp melting range supports salt-form QC differentiation
Decomposition point; heating rate may influence onset
Salt ScreeningAnalytical ChemistryPreformulation
Evidence Dimension
Melting Point (Dihydrochloride Salt)
Target Compound Data
232-234 °C (decomposed)
Comparator Or Baseline
2-(2,4-Dibenzyloxyphenyl)piperazine dihydrochloride: 237-240 °C; 2-(3,4-Dibenzyloxyphenyl)piperazine dihydrochloride: 224-246 °C
The sharp, characteristic melting point of the dihydrochloride salt provides a high-resolution quality control check, particularly useful when sourcing or characterizing salt forms for biological assays.
Salt ScreeningAnalytical ChemistryPreformulation
[1] U.S. Patent US4166180A. 2-Arylpiperazine derivatives and the preparation thereof. Filed May 12, 1977, and issued August 28, 1979. View Source
Lipophilicity Advantage Over Methoxy Analogs
The predicted ACD/LogP for 2-(3,5-dibenzyloxyphenyl)piperazine is 3.53 , substantially higher than the LogP of 1.60 reported for 2-(3,5-dimethoxyphenyl)piperazine [1]. This difference of nearly two log units indicates that the dibenzyloxy compound is approximately 85-fold more lipophilic, a property that will dramatically alter its solubility, membrane permeability, and biological distribution in cell-based assays compared to the methoxy-substituted analog.
Predicted LogP values from ChemSpider (ACD/Labs) and ChemSrc [1].
Why This Matters
This substantial difference in lipophilicity dictates that the dibenzyloxy compound cannot be used interchangeably with the dimethoxy analog in assays where partitioning or membrane penetration is a critical variable.
The benzyloxy groups on the phenyl ring are specifically positioned as synthetic handles. As described in the foundational patent, compounds bearing benzyloxy substituents can be selectively converted to the corresponding hydroxyl compounds via hydrogenation over a palladium-carbon catalyst [1]. This capability to quantitatively generate 2-(3,5-dihydroxyphenyl)piperazine—a compound with vastly different hydrogen-bonding capacity and aqueous solubility—makes the dibenzyloxy derivative a unique, protected precursor. In contrast, the corresponding dimethoxy analog lacks this orthogonal deprotection route, limiting its downstream versatility.
Enables late-stage access to dihydroxy scaffold; methoxy analog lacks this route
Patent-described method; optimize for specific substrate
Synthetic IntermediateProtecting Group StrategyCatalytic Hydrogenolysis
Evidence Dimension
Synthetic Versatility (Deprotection Capability)
Target Compound Data
Can be converted to 2-(3,5-dihydroxyphenyl)piperazine via hydrogenolysis.
Comparator Or Baseline
2-(3,5-Dimethoxyphenyl)piperazine: No analogous deprotection to hydroxyl group possible.
Quantified Difference
Qualitative: Orthogonal deprotection pathway vs. none
Conditions
Hydrogenation with Pd-C catalyst as described in US4166180A [1].
Why This Matters
For synthetic chemists, this orthogonal deprotection route provides a strategic advantage, enabling late-stage diversification of a protected scaffold that is unavailable with methoxy analogs.
Synthetic IntermediateProtecting Group StrategyCatalytic Hydrogenolysis
[1] U.S. Patent US4166180A. 2-Arylpiperazine derivatives and the preparation thereof. Filed May 12, 1977, and issued August 28, 1979. View Source
Procurement and quality assurance teams should utilize the distinct melting point of the free base (97-98 °C) and its dihydrochloride salt (232-234 °C) as primary, low-cost analytical markers to confirm the identity and purity of incoming batches [1]. This is particularly critical when sourcing from multiple vendors to ensure that the correct 3,5-dibenzyloxy regioisomer is received, as opposed to the 2,4- or 3,4-substituted variants, which exhibit markedly different thermal properties [1].
High-Lipophilicity Scaffold for Lead Optimization
In drug discovery programs targeting intracellular or CNS receptors where high lipophilicity is a desirable starting point for SAR exploration, 2-(3,5-dibenzyloxyphenyl)piperazine serves as a superior core relative to its dimethoxy analog. The ACD/LogP of 3.53 predicts enhanced membrane permeability, making it a suitable starting point for libraries designed to penetrate biological barriers. Researchers should select this compound over the dimethoxy analog (LogP 1.60) [2] when the goal is to maximize initial lipophilicity for subsequent SAR-driven optimization.
Synthetic Precursor to Dihydroxy Arylpiperazines
Synthetic chemists developing novel 2-arylpiperazine derivatives with free hydroxyl groups should procure this compound as a key intermediate. The ability to quantitatively deprotect the benzyl groups via hydrogenolysis [1] offers a clean, high-yielding route to 2-(3,5-dihydroxyphenyl)piperazine. This approach circumvents the synthetic challenges associated with directly handling or protecting the highly polar and reactive dihydroxy phenylpiperazine, thereby streamlining the synthesis of complex target molecules and combinatorial libraries [1].
Application
Selection Property
Validation Focus
Quality Control & Identity Verification
Regioisomer-specific thermal signature
Confirm free base and salt melting points match reference
Lead Optimization (CNS/intracellular)
High lipophilicity scaffold (LogP ~3.5)
Assess partitioning and permeability relative to methoxy analogs
Synthetic Diversification
Orthogonal deprotection to dihydroxy arylpiperazine
Validate hydrogenolysis efficiency and product identity
[1] U.S. Patent US4166180A. 2-Arylpiperazine derivatives and the preparation thereof. Filed May 12, 1977, and issued August 28, 1979. View Source
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